This might indicate that 4-methoxybut-2-en-1-amine is either a very new compound or one that hasn't been widely studied yet.
Here are some suggestions for further exploration:
4-Methoxybut-2-en-1-amine is an organic compound characterized by the presence of a methoxy group and an amine functional group attached to a butenyl chain. Its molecular formula is CHNO, and it has a molecular weight of approximately 101.13 g/mol. The compound features a double bond between the second and third carbon atoms, contributing to its reactivity and potential applications in organic synthesis.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Research into the biological activity of 4-methoxybut-2-en-1-amine has indicated potential pharmacological properties. The compound may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. Its amine group allows for hydrogen bonding and ionic interactions, which are crucial for biological activity .
Several methods are available for synthesizing 4-methoxybut-2-en-1-amine:
4-Methoxybut-2-en-1-amine finds applications in various fields:
Several compounds share structural similarities with 4-methoxybut-2-en-1-amine. Here are some notable examples:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 4-Isopropoxybut-2-en-1-amine | Isopropoxy group instead of methoxy | Imparts different steric and electronic properties |
| 4-Ethoxybut-2-en-1-amine | Ethoxy group | Influences reactivity compared to methoxy variant |
| 4-Hydroxybut-2-en-1-amine | Hydroxy group | Provides different hydrogen bonding capabilities |
| 4-Methylbut-2-en-1-amine | Methyl group | Alters steric hindrance and electronic distribution |
Uniqueness: 4-methoxybut-2-en-1-amine is distinguished by its specific methoxy substitution, which influences its reactivity and interactions compared to analogs with different substituents .
This comprehensive overview highlights the significance of 4-methoxybut-2-en-1-amine in both synthetic chemistry and potential biological applications, showcasing its versatility and importance in research and industry.